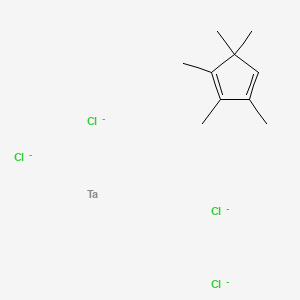
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride is a coordination compound that features tantalum in the +4 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride typically involves the reaction of tantalum tetrachloride with pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
TaCl4+C5Me5H→Ta(C5Me5)Cl4+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tantalum.
Reduction: It can be reduced to lower oxidation states or even to metallic tantalum.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tantalum compounds, while substitution reactions can produce a variety of tantalum complexes with different ligands.
Aplicaciones Científicas De Investigación
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in organic reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as imaging and drug delivery.
Industry: It may be used in the production of advanced materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride exerts its effects depends on the specific application. In catalytic processes, the compound can facilitate various chemical transformations by providing a reactive tantalum center. The molecular targets and pathways involved are determined by the nature of the reaction and the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
- Tantalum(5+) pentamethylcyclopenta-1,3-dien-1-yl pentachloride
- Niobium(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
- Vanadium(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
Uniqueness
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride is unique due to its specific coordination environment and the presence of the pentamethylcyclopentadienyl ligand. This ligand imparts stability and unique reactivity to the compound, making it distinct from other tantalum complexes.
Propiedades
Fórmula molecular |
C10H16Cl4Ta-4 |
|---|---|
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;tantalum;tetrachloride |
InChI |
InChI=1S/C10H16.4ClH.Ta/c1-7-6-10(4,5)9(3)8(7)2;;;;;/h6H,1-5H3;4*1H;/p-4 |
Clave InChI |
FXPOSXNDPLRPFF-UHFFFAOYSA-J |
SMILES canónico |
CC1=CC(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


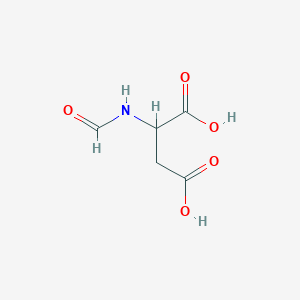
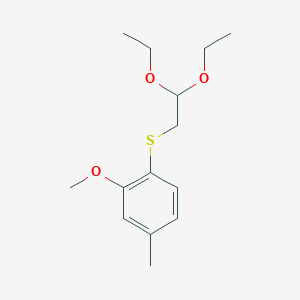
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
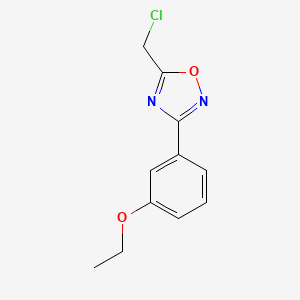
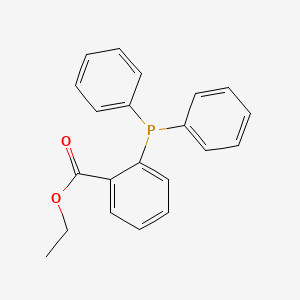
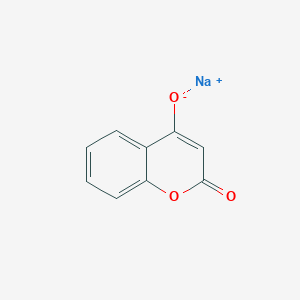
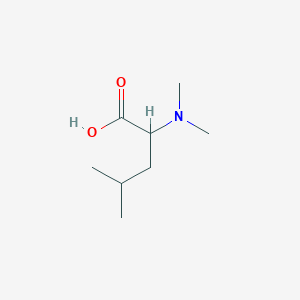
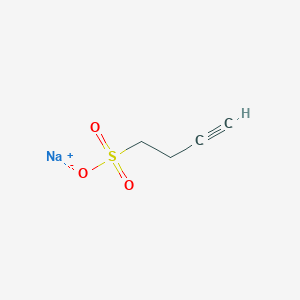
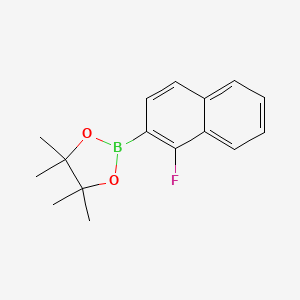
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
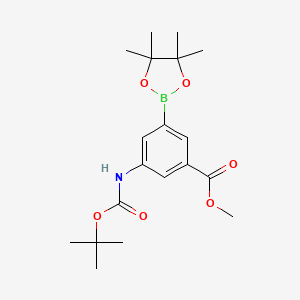
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
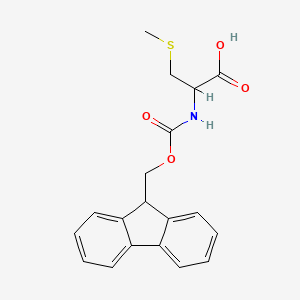
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
